molecular formula C7H10F3NO B13006040 3-Amino-5-(trifluoromethyl)cyclohexan-1-one

3-Amino-5-(trifluoromethyl)cyclohexan-1-one

Cat. No.: B13006040
M. Wt: 181.16 g/mol
InChI Key: CMNXATUJAFWTET-UHFFFAOYSA-N
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Description

3-Amino-5-(trifluoromethyl)cyclohexan-1-one is a chemical compound with the molecular formula C7H10F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(trifluoromethyl)cyclohexan-1-one typically involves the introduction of the trifluoromethyl group and the amino group onto a cyclohexanone ring. One common method involves the reaction of cyclohexanone with trifluoromethylamine under specific conditions to introduce the trifluoromethyl group. The amino group can then be introduced through subsequent reactions involving amination agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(trifluoromethyl)cyclohexan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

3-Amino-5-(trifluoromethyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-(trifluoromethyl)cyclohexan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)cyclohexan-1-amine
  • 3-Amino-5-(trifluoromethyl)cyclohexan-1-ol

Uniqueness

3-Amino-5-(trifluoromethyl)cyclohexan-1-one is unique due to the presence of both the trifluoromethyl group and the amino group on the cyclohexanone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

3-amino-5-(trifluoromethyl)cyclohexan-1-one

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)4-1-5(11)3-6(12)2-4/h4-5H,1-3,11H2

InChI Key

CMNXATUJAFWTET-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)CC1N)C(F)(F)F

Origin of Product

United States

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